molecular formula C19H16ClN3O B502020 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide CAS No. 426215-87-4

2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide

Cat. No.: B502020
CAS No.: 426215-87-4
M. Wt: 337.8g/mol
InChI Key: TUGJJMIPZFZUPF-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide is a chemical compound with the molecular formula C18H14ClN3O. This compound is known for its unique structure, which includes a benzamide core substituted with a chloro group and a pyridinylmethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 3-[(4-pyridinylmethyl)amino]aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can improve the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include reduced amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-pyridinylmethyl)benzamide
  • 2-chloro-N-(4-pyridinylmethyl)benzamide
  • 2-chloro-N-(2-methylpyridinylmethyl)benzamide

Uniqueness

2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

426215-87-4

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8g/mol

IUPAC Name

2-chloro-N-[3-(pyridin-4-ylmethylamino)phenyl]benzamide

InChI

InChI=1S/C19H16ClN3O/c20-18-7-2-1-6-17(18)19(24)23-16-5-3-4-15(12-16)22-13-14-8-10-21-11-9-14/h1-12,22H,13H2,(H,23,24)

InChI Key

TUGJJMIPZFZUPF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NCC3=CC=NC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NCC3=CC=NC=C3)Cl

Origin of Product

United States

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